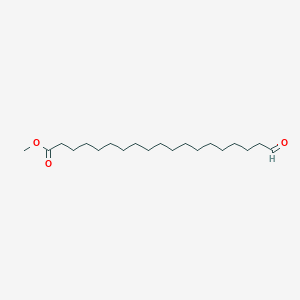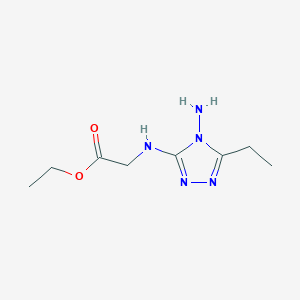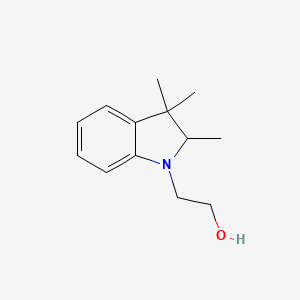
(R)-2-Amino-2-(o-tolyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(o-tolyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a tolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(o-tolyl)ethan-1-ol typically involves the reaction of o-tolyl derivatives with appropriate amine and alcohol precursors. One common method includes the use of Grubbs–Stoltz reagent (Et3SiH/KOtBu) to facilitate the rearrangement of o-tolyl aryl ethers and amines . This reaction is conducted under basic conditions, often involving deprotonation steps and radical mechanisms.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(o-tolyl)ethan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Techniques such as hydrosilylation and the use of stereoregular cyclic p-tolyl-siloxanes have been explored for the efficient synthesis of functionalized derivatives .
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Amino-2-(o-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include dihydroacridines, diarylmethanes, and hydroxydiarylmethanes .
Aplicaciones Científicas De Investigación
®-2-Amino-2-(o-tolyl)ethan-1-ol finds applications in various scientific domains:
Chemistry: Used as a reagent in organic synthesis and rearrangement reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of functionalized materials and intermediates for chemical manufacturing
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(o-tolyl)ethan-1-ol involves its interaction with molecular targets through radical and ionic pathways. The compound can undergo deprotonation and electron transfer processes, leading to the formation of reactive intermediates that participate in various chemical transformations .
Comparación Con Compuestos Similares
®-1-(p-Tolyl)ethan-1-ol: Shares structural similarities but differs in the position of the amino group.
2-Methylacetophenone: Contains a tolyl group but lacks the amino and hydroxyl functionalities.
Uniqueness: ®-2-Amino-2-(o-tolyl)ethan-1-ol is unique due to its combination of amino and hydroxyl groups attached to the tolyl moiety, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clave InChI |
WBOFHSAPFDGCGW-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](CO)N |
SMILES canónico |
CC1=CC=CC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


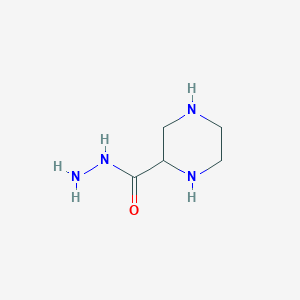
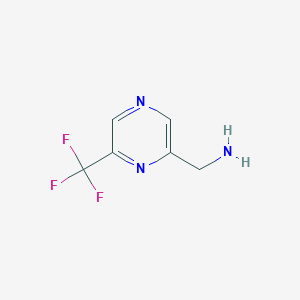
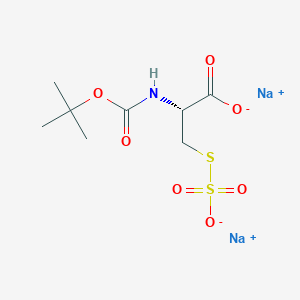
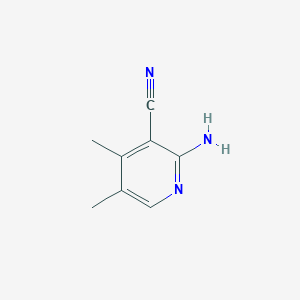
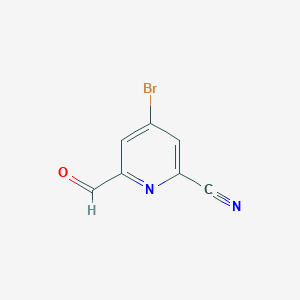
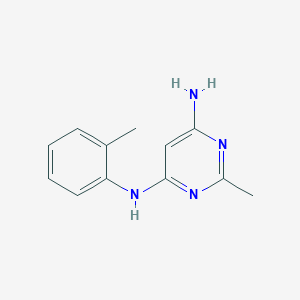
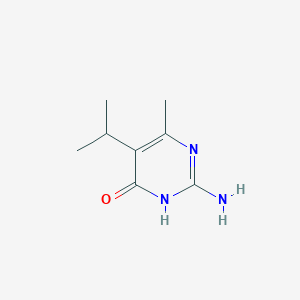
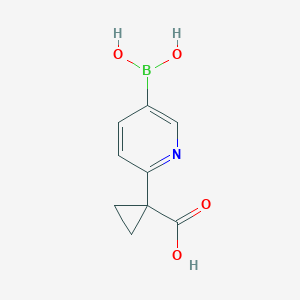


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
